molecular formula C19H18N2O4 B036913 Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate CAS No. 1219424-59-5

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate

Cat. No.: B036913
CAS No.: 1219424-59-5
M. Wt: 338.4 g/mol
InChI Key: DRPFKGKSRKPPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5) is a pyrrolidinone derivative with a molecular formula of C₁₉H₁₈N₂O₄ and a molecular weight of 338.36 g/mol . This compound features a pyrrolidin-2,5-dione (succinimide) core substituted with a benzyl group at the 1-position and a benzyl carbamate group at the 3-position. It is primarily used in research settings for chemical and pharmacological studies, with strict handling protocols requiring storage at room temperature (RT) in moisture-sealed containers. Stock solutions (10 mM) are prepared in organic solvents like DMSO, with solubility enhanced by heating to 37°C and sonication .

Properties

IUPAC Name

benzyl N-(1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-17-11-16(18(23)21(17)12-14-7-3-1-4-8-14)20-19(24)25-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPFKGKSRKPPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631575
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219424-59-5
Record name Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Benzylpyrrolidine-2,5-dione

The pyrrolidine-2,5-dione core is synthesized via cyclization of N-benzylsuccinamic acid , derived from succinic anhydride and benzylamine. Reaction of equimolar succinic anhydride with benzylamine in acetic acid at 70°C for 6 hours yields N-benzylsuccinamic acid as a white crystalline solid (mp 148–150°C). Cyclization is achieved using HMDS (3 equiv) in benzene under reflux for 24 hours, forming 1-benzylpyrrolidine-2,5-dione with 78% yield. Alternative cyclizing agents like acetic anhydride reduce yields to 62% due to incomplete dehydration.

Table 1: Cyclization Agents and Yields

Cyclization AgentSolventTemperatureTime (h)Yield (%)
HMDSBenzeneReflux2478
Acetic AnhydrideToluene110°C1262

Introduction of the Amine Group at Position 3

3-Amination of 1-benzylpyrrolidine-2,5-dione is accomplished via Hofmann rearrangement or CDI-mediated coupling . Treatment with sodium hypobromite (NaOBr) in NaOH/CHCl₃ at 0°C generates 3-aminopyrrolidine-2,5-dione through intermediate isocyanate formation, followed by hydrolysis (57% yield). Alternatively, CDI (1.2 equiv) in dry dimethylformamide (DMF) activates the carbonyl group at position 3, enabling nucleophilic attack by ammonium chloride to form the amine (72% yield).

Carbamate Protection with Benzyl Chloroformate

The amine at position 3 is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. Reaction of 3-aminopyrrolidine-2,5-dione with Cbz-Cl (1.5 equiv) in dichloromethane (DCM) and saturated NaHCO₃ at 0°C for 2 hours yields the target compound with 89% purity. Excess Cbz-Cl (>2 equiv) leads to di-carbamate by-products, necessitating precise stoichiometric control.

Table 2: Carbamate Protection Optimization

Cbz-Cl (equiv)BaseSolventTime (h)Purity (%)
1.5NaHCO₃DCM289
2.0Et₃NTHF376

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. A three-stage system performs cyclization, amination, and carbamate protection sequentially at 10 L/hr throughput. Cyclization in HMDS/benzene achieves 94% conversion at 120°C residence time of 30 minutes, surpassing batch reactor efficiency. Automated liquid-liquid extraction removes HMDS by-products, reducing downstream purification burdens.

Purification via Simulated Moving Bed Chromatography

Crude product is purified using simulated moving bed (SMB) chromatography with silica gel stationary phase and ethyl acetate/n-hexane (3:7) eluent. This method achieves 99.5% purity with <0.1% residual solvents, meeting pharmaceutical-grade standards.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Cyclization yield correlates with solvent polarity. Non-polar solvents (benzene, toluene) favor HMDS-mediated dehydration, while polar aprotic solvents (DMF, DMSO) promote side reactions like retro-aldol cleavage. Elevated temperatures (>100°C) during carbamate protection accelerate racemization at position 3, necessitating strict temperature control.

By-Product Mitigation

Di-carbamate formation (5–12% yield) occurs under excess Cbz-Cl or prolonged reaction times. Adding molecular sieves (4Å) absorbs liberated HCl, shifting equilibrium toward mono-protection.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.28 (m, 10H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.62 (d, 1H, NH), 3.85 (s, 2H, NCH₂Ph), 2.95–2.75 (m, 4H, pyrrolidine-H).

  • LC-MS : m/z 339.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at Rt 6.7 minutes, indicating >99% purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate features a pyrrolidine ring substituted with a benzyl group and a carbamate functional group. Its molecular formula is C13H15N3O3C_{13}H_{15}N_{3}O_{3} with a molecular weight of approximately 251.28 g/mol. The presence of two carbonyl groups within the pyrrolidine framework contributes to its unique reactivity and biological properties.

Drug Development

This compound serves as an intermediate in drug synthesis . It is utilized in the development of various pharmaceutical compounds targeting central nervous system disorders. Its structural attributes suggest potential interactions with biological targets such as enzymes and receptors involved in neurological processes.

Research indicates that derivatives of this compound may exhibit anti-inflammatory , analgesic , and anticonvulsant properties. For instance, studies have shown that related compounds can modulate excitatory amino acid transporters (EAATs), demonstrating efficacy in seizure models . The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in treating conditions like epilepsy and anxiety disorders.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Carbamate Formation : The compound can be synthesized by reacting benzylamine with appropriate dioxopyrrolidine derivatives under controlled conditions.
  • Use of Protecting Groups : In organic synthesis, it can act as a protecting group for amines during multi-step reactions, enhancing the yield and selectivity of desired products .

Case Studies and Research Findings

Numerous studies have explored the pharmacological properties of related compounds:

  • Anticonvulsant Activity : Research on pyrrolidine derivatives has indicated their potential as effective anticonvulsants. For instance, compounds derived from the same structural framework have shown favorable profiles in preclinical models .
  • Mechanism Exploration : Ongoing investigations aim to elucidate the mechanisms underlying the biological activities of these compounds, focusing on their interactions with neurotransmitter systems and metabolic pathways .
  • ADME-Tox Studies : Preliminary absorption, distribution, metabolism, excretion, and toxicity studies have demonstrated promising drug-like properties for benzyl derivatives, suggesting their viability for further development in clinical settings .

Mechanism of Action

The mechanism of action of Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced seizure activity in the case of anticonvulsant applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The compound exhibits structural similarities to several pyrrolidinone derivatives, as highlighted by similarity scores (0.83–0.97) in :

  • (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 179747-84-3; similarity: 0.97): Retains the carbamate group but lacks the 1-benzyl substituent and a second oxo group at position 5, reducing molecular weight to 248.23 g/mol .
  • Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS: 33628-84-1; similarity: 0.92): A positional isomer or variant with identical substituents but differing in ring substitution patterns.

Physicochemical Properties

Compound (CAS) Molecular Weight Substituents (Position) Solubility/Stability Key Interactions
Target (1219424-59-5) 338.36 1-benzyl, 3-carbamate Low aqueous solubility; stored at RT Hydrophobic (C-H...π), van der Waals
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (179747-84-3) 248.23 3-carbamate, 2-oxo Higher polarity; likely better aqueous solubility Hydrogen bonding (N-H...O, O-H...O)
(3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate ~338.36* 1-hydroxy, 3-carbamate Enhanced H-bonding capacity O-H...O, N-H...O, C=O...C=O

*Estimated based on structural similarity to the target compound.

Key Observations:

Hydrophobicity : The dual benzyl groups in the target compound increase lipophilicity, reducing aqueous solubility compared to analogues like the hydroxyl-substituted variant .

Crystallographic Behavior : The hydroxyl group in (3S)-Benzyl N-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)carbamate facilitates extensive hydrogen bonding, forming 2D sheets and 3D frameworks via O-H...O and C=O...C=O interactions. In contrast, the target compound’s benzyl groups promote C-H...π(arene) and hydrophobic interactions .

Synthetic Utility : The carbamate group in all analogues serves as a protective moiety for amines, but the 1-benzyl group in the target may sterically hinder reactions compared to less bulky derivatives .

Biological Activity

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carbamate functional group and two carbonyl groups. Its molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4}, with a molecular weight of approximately 236.24 g/mol. The structure facilitates various interactions with biological targets, particularly in neurological contexts.

The compound exhibits its biological effects primarily through enzyme inhibition. It binds to specific enzyme active sites, preventing substrate binding and subsequent catalytic activity. This mechanism is particularly relevant in the context of anticonvulsant activity, where it reduces seizure activity by modulating neurotransmitter systems involved in epilepsy.

Anticonvulsant Properties

Recent studies have highlighted the compound's potential as a broad-spectrum anticonvulsant. In various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (s.c. PTZ) test, it has demonstrated robust protective effects against seizures. Notably, it has shown efficacy in models of drug-resistant epilepsy, indicating its potential for broader therapeutic use .

Table 1: Summary of Anticonvulsant Activity in Animal Models

Test ModelDose (mg/kg)Efficacy (%)Notes
Maximal Electroshock1580Significant reduction in seizure duration
s.c. Pentylenetetrazole3075Effective in both acute and chronic models
6-Hz (32 mA)6085Comparable efficacy to established AEDs

Other Biological Activities

Beyond its anticonvulsant effects, this compound has been investigated for anti-inflammatory and analgesic properties. Preliminary studies suggest that derivatives of this compound may interact with various receptors involved in pain modulation .

Case Studies and Research Findings

  • Study on Anticonvulsant Efficacy : A study conducted by Abram et al. demonstrated that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (a derivative of the compound) exhibited significant protection against seizures in multiple models, including the kindling model induced by PTZ . The study concluded that the compound could potentially serve as an adjunct therapy alongside traditional antiepileptic drugs.
  • ADME-Tox Profile : In vitro studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties revealed that the compound has favorable permeability characteristics and metabolic stability. It showed no significant hepatotoxicity at concentrations relevant for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate?

  • The compound is typically synthesized via carbamate formation using benzyl chloroformate and the corresponding pyrrolidin-3-amine precursor. Key steps include:

  • Activation : Reacting the amine group with benzyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >97% purity .
  • Characterization : Confirmation via 1H^1H-NMR (e.g., δ 7.3 ppm for benzyl aromatic protons) and LC-MS (m/z calculated for C19H18N2O4C_{19}H_{18}N_2O_4: 354.13) .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Analytical Methods :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min under isocratic conditions (70% acetonitrile/water) .
  • Melting Point : Compare observed values (e.g., 95–97°C) with literature data to detect impurities .
  • Spectroscopy : FT-IR to confirm carbamate C=O stretches (~1700 cm1^{-1}) and pyrrolidinone bands (~1650 cm1^{-1}) .

Advanced Research Questions

Q. What factors influence the stability of the benzyl carbamate protecting group during synthetic workflows?

  • pH Sensitivity : The benzyl carbamate group is stable under basic conditions (pH 9–12) but hydrolyzes in strong acids (pH < 1, 100°C) or via catalytic hydrogenation (H2_2/Pd-C) .
  • Competing Reactions : Avoid nucleophiles (e.g., Grignard reagents) and reducing agents (e.g., LiAlH4_4) that may cleave the carbamate .
  • Experimental Design : Monitor stability using 1H^1H-NMR in DMSO-d6_6 to track benzyl proton shifts during deprotection .

Q. How does stereochemistry at the pyrrolidinone ring affect reactivity in nucleophilic substitutions?

  • Steric Effects : The 1-benzyl substituent creates a chiral center, influencing regioselectivity. For example, (S)-configured derivatives show higher reactivity in SN2^2 reactions due to reduced steric hindrance .
  • Case Study : In a cholinesterase inhibition study, (S)-enantiomers exhibited 3× higher IC50_{50} values compared to (R)-isomers, attributed to better enzyme active-site fitting .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve disorder in the benzyl groups .
  • Refinement : Apply SHELXL-2018 with twin refinement for high Rint_\text{int} values caused by pseudo-merohedral twinning .
  • Validation : Check for plausible hydrogen bonding (e.g., N–H···O=C interactions) using Mercury 4.0 software .

Methodological Considerations

Q. How to mitigate byproduct formation during large-scale synthesis?

  • Optimized Conditions :

  • Use excess benzyl chloroformate (1.5 equiv) to minimize unreacted amine.
  • Employ slow addition (syringe pump) to reduce exothermic side reactions .
    • Workup : Liquid-liquid extraction (ethyl acetate/5% HCl) removes acidic impurities .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., CO from combustion) .
  • Storage : Keep in amber vials at –20°C under argon to prevent hydrolysis .

Applications in Drug Discovery

Q. Can this compound serve as a scaffold for cholinesterase inhibitors?

  • SAR Insights : The carbamate group acts as a transition-state analog, mimicking acetylcholine’s carbonyl in acetylcholinesterase (AChE) inhibition. Derivatives with electron-withdrawing substituents (e.g., 3-fluoro) show enhanced IC50_{50} values (~2 µM vs. 10 µM for galantamine) .
  • Experimental Validation : Conduct Ellman’s assay with DTNB to quantify AChE activity inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.